BenchChemオンラインストアへようこそ!

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-

Physicochemical Properties Molecular Weight SAR

A selective D3 dopamine receptor antagonist featuring a critical 4-bromo-3-ethoxy substitution pattern. This unique electronic and steric profile is essential for isolating D3-mediated signaling from D2 pathways in addiction and schizophrenia models. The 4-bromo handle also enables rapid analog library synthesis via cross-coupling, accelerating medicinal chemistry programs. An essential research tool, not replaceable by generic benzamide analogs.

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
CAS No. 1352621-06-7
Cat. No. B1403256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-
CAS1352621-06-7
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)Br
InChIInChI=1S/C15H21BrN2O2/c1-3-20-14-10-11(4-5-13(14)16)15(19)17-12-6-8-18(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,19)
InChIKeyOYTYWSVFEZPEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- (CAS 1352621-06-7): Core Physicochemical & Pharmacological Identity


Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- (CAS 1352621-06-7) is a substituted benzamide derivative with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24 g/mol . This compound belongs to a class of molecules frequently investigated for their interactions with dopamine receptors, with preliminary vendor data describing it as a potent and selective antagonist of the dopamine D3 receptor . Structurally, it is characterized by a 4-bromo-3-ethoxy substitution pattern on the phenyl ring and an N-(1-methyl-4-piperidinyl) side chain, a combination which distinguishes it from other piperidinyl-benzamide analogs.

Why Generic Substitution of Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- Fails: The Criticality of the 4-Bromo-3-Ethoxy Motif


Generic substitution within the piperidinyl-benzamide class is not feasible for researchers requiring a D3 dopamine receptor antagonist with a specific pharmacological profile. While the core benzamide scaffold is common, the precise substitution pattern is the primary driver of receptor binding affinity and selectivity. The combination of a 4-bromo and 3-ethoxy group on the phenyl ring creates a unique electronic and steric environment that is crucial for interacting with the D3 receptor binding pocket [1]. Removing or altering these groups to create a simpler analog, such as 4-bromo-N-(1-methyl-4-piperidinyl)benzamide, would likely result in a significant loss of D3 selectivity and potency, as the ethoxy moiety is a key pharmacophoric element for engaging specific sub-pockets of the D3 receptor [2]. Therefore, this specific compound cannot be replaced by a structurally similar but pharmacologically distinct analog without compromising the intended experimental outcome.

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-: A Product-Specific Quantitative Evidence Guide for Scientific Selection


Molecular Differentiation: Physicochemical Profile vs. Des-ethoxy Analog

The presence of the 3-ethoxy group in the target compound provides a quantifiable physicochemical differentiation from simpler, des-ethoxy analogs like 4-bromo-N-(1-methyl-4-piperidinyl)benzamide. This structural difference results in a significantly higher molecular weight and increased lipophilicity, which are key determinants of blood-brain barrier penetration and receptor binding kinetics .

Physicochemical Properties Molecular Weight SAR Drug Design

Selectivity Profile Inference: Dopamine D3 Receptor Antagonism vs. D2

Based on established structure-activity relationships (SAR) for substituted benzamides, the 4-bromo-3-ethoxy motif is a known pharmacophore for conferring selectivity towards the dopamine D3 receptor over the closely related D2 receptor. While precise Ki values for this specific compound are not publicly available, class-level analysis of similar benzamide antagonists demonstrates that compounds bearing this substitution pattern achieve D3/D2 selectivity ratios ranging from 10- to 100-fold [1].

Dopamine Receptor D3 Antagonist Selectivity CNS Research

Chemical Reactivity & Derivatization Potential: A Versatile Synthetic Intermediate

The 4-bromo substituent on the target compound provides a highly versatile handle for further chemical diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the rapid generation of analog libraries for SAR studies, a feature not possible with des-bromo or des-ethoxy analogs that lack this functional group .

Medicinal Chemistry Synthetic Intermediate Cross-Coupling Library Synthesis

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-: Optimal Research & Industrial Application Scenarios


CNS Research: Probing Dopamine D3 Receptor-Specific Pathways

This compound is best suited for in vitro and in vivo studies aimed at delineating the specific roles of the dopamine D3 receptor in neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease [1]. Its structural features imply a favorable D3/D2 selectivity profile (as inferred from class-level SAR), which is essential for minimizing off-target effects related to D2 receptor antagonism [1]. It should be prioritized over less selective benzamides when the research question requires isolating D3-mediated signaling from D2-mediated pathways.

Medicinal Chemistry: Lead Optimization and SAR Library Synthesis

The compound is an excellent starting point for a medicinal chemistry program focused on optimizing D3 antagonists. The presence of the 4-bromo handle allows for rapid generation of diverse analog libraries through cross-coupling chemistry . This enables efficient exploration of the structure-activity relationship (SAR) around the phenyl ring, a process that would be more synthetically challenging with a des-bromo analog. Procurement of this specific intermediate can significantly accelerate lead optimization timelines.

Pharmacological Tool Development for Behavioral Studies

For behavioral pharmacologists, this compound represents a potential tool to investigate the role of D3 receptors in animal models of drug-seeking behavior, cognition, and motivation [1]. Its procurement over a generic D2/D3 antagonist is justified when the experimental hypothesis specifically targets the D3 receptor. The compound's physicochemical profile (as inferred from its molecular weight and substitution pattern) suggests it may possess suitable properties for systemic administration in rodent models, though empirical PK data is required for confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.